4-(4H-1,2,4-Triazol-4-yl)morpholine
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Overview
Description
4-(4H-1,2,4-Triazol-4-yl)morpholine is a heterocyclic compound with the molecular formula C6H10N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4H-1,2,4-Triazol-4-yl)morpholine typically involves the reaction of morpholine with 4H-1,2,4-triazole under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 4H-1,2,4-triazole .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4H-1,2,4-Triazol-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the morpholine or triazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
4-(4H-1,2,4-Triazol-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-(4H-1,2,4-Triazol-4-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, the morpholine ring can interact with biological membranes, potentially altering their properties and affecting cellular functions .
Comparison with Similar Compounds
4-(4H-1,2,4-Triazol-4-yl)benzoic acid: Similar triazole ring but with a benzoic acid moiety.
1,2,4-Triazole: The parent compound of the triazole ring.
Morpholine: The parent compound of the morpholine ring
Uniqueness: 4-(4H-1,2,4-Triazol-4-yl)morpholine is unique due to its combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
57634-67-0 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-9(1)10-5-7-8-6-10/h5-6H,1-4H2 |
InChI Key |
IHQOUXBCYBOOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C=NN=C2 |
Origin of Product |
United States |
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